molecular formula C10H11NO3 B8664993 (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol

Cat. No.: B8664993
M. Wt: 193.20 g/mol
InChI Key: DJCDLMHKVMCDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with a propen-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol typically involves the nitration of 4-methylphenyl derivatives followed by subsequent reactions to introduce the propen-1-ol moiety. One common method involves the nitration of 4-methylacetophenone to yield 4-methyl-2-nitroacetophenone, which is then subjected to aldol condensation with formaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro alcohols or carboxylic acids.

    Reduction: Formation of amino alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitroacetophenone: A precursor in the synthesis of (E)-3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol.

    4-Methyl-2-nitrophenol: Similar structure but lacks the propen-1-ol moiety.

    3-(4-Methylphenyl)-prop-2-en-1-ol: Similar structure but lacks the nitro group.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(4-methyl-2-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H11NO3/c1-8-4-5-9(3-2-6-12)10(7-8)11(13)14/h2-5,7,12H,6H2,1H3

InChI Key

DJCDLMHKVMCDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C=CCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dibal-H (0.0255 mol) was added at −35° C. to a mixture of 3-(4-methyl-2-nitro-phenyl)-acrylic acid ethyl ester (0.0085 mol) in THF (80 ml) under N2 flow. The mixture was stirred at −35° C. for 15 minutes. H2O (20 ml) was added drop wise at −35° C. under N2 flow. The mixture was half-evaporated. CH2Cl2 was added. The mixture was filtered over celite. Celite was washed with CH2Cl2. The filtrate was washed with H2O. The organic layer was separated, dried (over MgSO4), filtered and the solvent was evaporated. Yield: 2 g of 3-(4-Methyl-2-nitro-phenyl)-prop-2-en-1-ol (e-2) (100%).
Quantity
0.0255 mol
Type
reactant
Reaction Step One
Quantity
0.0085 mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.